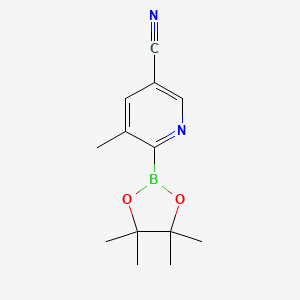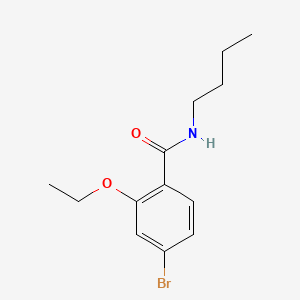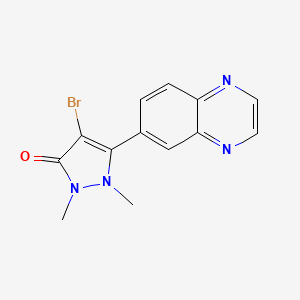
N-Cbz-2-(hydroxymethyl)homomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a research chemical with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol. This compound is characterized by its unique structure, which includes a homomorpholine ring substituted with a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine typically involves the reaction of homomorpholine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-(hydroxymethyl)homomorpholine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The Cbz protecting group can be removed under reductive conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)homomorpholine.
Reduction: Formation of 2-(hydroxymethyl)homomorpholine.
Substitution: Formation of various substituted homomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cbz-2-(hydroxymethyl)homomorpholine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cbz-2-(hydroxymethyl)homomorpholine is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Cbz group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-homomorpholine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-Cbz-2-(hydroxymethyl)morpholine: Contains a morpholine ring instead of a homomorpholine ring, which can affect its reactivity and applications.
Uniqueness
N-Cbz-2-(hydroxymethyl)homomorpholine is unique due to the presence of both the Cbz protecting group and the hydroxymethyl group on the homomorpholine ring. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1256633-21-2 |
|---|---|
Molecular Formula |
C13H12BrFO3 |
Molecular Weight |
315.13 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |
InChI Key |
RJFMYUWHXLZDOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |
Synonyms |
N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)

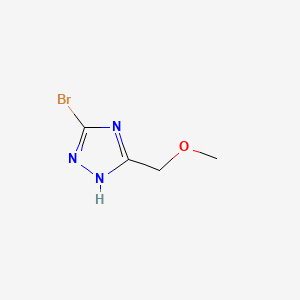

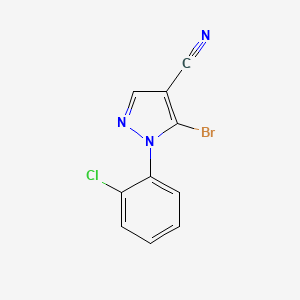
![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)



![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
